molecular formula C11H17ClN2O5 B1681216 Talaglumetad hydrochloride CAS No. 441765-97-5

Talaglumetad hydrochloride

Número de catálogo: B1681216
Número CAS: 441765-97-5
Peso molecular: 292.71 g/mol
Clave InChI: TWZDLCLCMKMJPE-OAOSNHGPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El clorhidrato de talaglumetad es un fármaco de molécula pequeña que actúa como profármaco de Eglumegad. Es un agonista potente y selectivo de los receptores metabotrópicos de glutamato de tipo II (mGluR2 y mGluR3). Estos receptores están involucrados en la modulación de la neurotransmisión y están implicados en diversos trastornos psiquiátricos, incluidas las condiciones relacionadas con la ansiedad y el estrés .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis del clorhidrato de talaglumetad implica la preparación de su precursor, Eglumegad. La ruta sintética típicamente incluye los siguientes pasos:

Métodos de producción industrial: La producción industrial del clorhidrato de talaglumetad sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye el uso de reacciones de alto rendimiento, técnicas de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El clorhidrato de talaglumetad sufre diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Productos principales formados:

Aplicaciones Científicas De Investigación

Chemical and Pharmacological Profile

Chemical Structure and Mechanism of Action

  • Molecular Formula: C₁₁H₁₇ClN₂O₅
  • Molecular Weight: 292.72 g/mol

Talaglumetad hydrochloride acts by converting into Eglumegad in the body, which selectively activates mGluR2 and mGluR3 receptors. This activation inhibits the release of excitatory neurotransmitters, thereby reducing neuronal excitability associated with anxiety and stress responses.

Therapeutic Applications

  • Psychiatric Disorders
    • This compound has been investigated for its efficacy in treating anxiety and stress-related disorders. Clinical trials have indicated its potential as a non-sedative alternative to traditional anxiolytics like diazepam, showing comparable effectiveness without significant side effects such as sedation or cognitive impairment .
  • Neurological Conditions
    • The compound's action on glutamatergic signaling suggests possible applications in managing conditions like depression and schizophrenia. By modulating neurotransmitter release, it may enhance synaptic plasticity, which is critical in mood regulation .
  • Research Tool
    • In scientific research, this compound serves as a model compound for studying metabotropic glutamate receptor agonists. It provides insights into the mechanisms underlying neurotransmission modulation, which can inform the development of new therapeutic agents targeting these receptors .

Clinical Trials Overview

  • Phase III Trials: this compound reached Phase III clinical trials for anxiety treatment under Eli Lilly's development programs. These trials focused on assessing safety, efficacy, and optimal dosing strategies .
  • Animal Studies: Preclinical studies demonstrated that Talaglumetad was effective in reducing anxiety symptoms in rodent models, comparable to established anxiolytics but with a favorable side effect profile .
Study TypePopulationDosageOutcome
Phase III TrialAdults with anxiety200 mg/daySignificant reduction in anxiety scores without sedation
Animal StudyMiceVariable dosesComparable efficacy to diazepam without adverse effects

Industrial Applications

The synthesis of this compound involves several steps that optimize its yield and purity for research and potential therapeutic use. It is also explored for industrial applications in developing new drugs targeting metabotropic glutamate receptors .

Mecanismo De Acción

El clorhidrato de talaglumetad ejerce sus efectos actuando como agonista de los receptores metabotrópicos de glutamato de tipo II (mGluR2 y mGluR3). Estos receptores son receptores acoplados a proteínas G que modulan la neurotransmisión al inhibir la liberación de neurotransmisores excitatorios. La activación de mGluR2 y mGluR3 conduce a una disminución de la excitabilidad neuronal y una reducción de las respuestas al estrés y la ansiedad. La forma profármaco del compuesto, el clorhidrato de talaglumetad, se hidroliza en el cuerpo para liberar la forma activa, Eglumegad, que luego se une y activa los receptores .

Compuestos similares:

Singularidad: El clorhidrato de talaglumetad es único en su forma profármaco, lo que mejora su biodisponibilidad y permite una entrega más eficiente del compuesto activo, Eglumegad. Esta estrategia de profármaco mejora las propiedades farmacocinéticas y el potencial terapéutico del compuesto en comparación con su forma activa sola .

Comparación Con Compuestos Similares

Uniqueness: this compound is unique in its prodrug form, which enhances its bioavailability and allows for more efficient delivery of the active compound, Eglumegad. This prodrug strategy improves the pharmacokinetic properties and therapeutic potential of the compound compared to its active form alone .

Actividad Biológica

Talaglumetad hydrochloride, a small molecule drug developed by Eli Lilly and Company, functions as a prodrug of Eglumegad, which selectively targets metabotropic glutamate receptors (mGluR2 and mGluR3). This compound has garnered attention for its potential therapeutic applications, particularly in treating anxiety and stress-related disorders.

This compound has the molecular formula C11H17ClN2O5C_{11}H_{17}ClN_{2}O_{5} and acts primarily as an agonist for mGluR2 and mGluR3 receptors. These receptors are G-protein-coupled receptors that play a crucial role in modulating neurotransmission. Activation of these receptors typically results in decreased neuronal excitability, contributing to anxiolytic effects without the sedative side effects commonly associated with traditional anxiolytics like diazepam .

Neurotransmission Modulation

This compound has been investigated for its ability to modulate neurotransmission. Studies indicate that it effectively inhibits the release of excitatory neurotransmitters, leading to a reduction in anxiety and stress responses. The compound is hydrolyzed in the body to release Eglumegad, which then binds to the mGluR2 and mGluR3 receptors, exerting its pharmacological effects .

Preclinical Studies

In preclinical trials, Talaglumetad was shown to be as effective as diazepam in alleviating anxiety symptoms in various animal models without the accompanying cognitive impairments or sedation. This makes it a promising candidate for further development as an anxiolytic agent .

Phase 3 Trials

As of December 2024, this compound is in Phase 3 clinical trials for treating anxiety disorders. Preliminary results suggest that it may provide significant therapeutic benefits while minimizing side effects commonly associated with existing treatments .

Data Summary

Property Details
Chemical Formula C₁₁H₁₇ClN₂O₅
Mechanism of Action Agonist of mGluR2 and mGluR3
Therapeutic Use Treatment of anxiety disorders
Clinical Status Phase 3 trials ongoing
Preclinical Efficacy Comparable to diazepam without sedation

Case Studies

  • Anxiety Reduction in Mice : In a study involving mice, this compound demonstrated significant reductions in anxiety-like behaviors measured through standard tests such as the elevated plus maze and open field test. The results indicated that Talaglumetad was effective without causing sedation or memory impairment, which are common side effects of traditional anxiolytics .
  • Metabolic Activation : Research showed that Talaglumetad is metabolized into Eglumegad by human jejunal homogenates and rat liver homogenates, suggesting efficient conversion to its active form within the body. This metabolic pathway is crucial for its therapeutic efficacy .

Propiedades

Número CAS

441765-97-5

Fórmula molecular

C11H17ClN2O5

Peso molecular

292.71 g/mol

Nombre IUPAC

(1S,2S,5R,6S)-2-[[(2S)-2-aminopropanoyl]amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride

InChI

InChI=1S/C11H16N2O5.ClH/c1-4(12)8(14)13-11(10(17)18)3-2-5-6(7(5)11)9(15)16;/h4-7H,2-3,12H2,1H3,(H,13,14)(H,15,16)(H,17,18);1H/t4-,5-,6-,7-,11-;/m0./s1

Clave InChI

TWZDLCLCMKMJPE-OAOSNHGPSA-N

SMILES

CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N.Cl

SMILES isomérico

C[C@@H](C(=O)N[C@]1(CC[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N.Cl

SMILES canónico

CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N.Cl

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

2-((2'-amino)propionyl)aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid
LY 544344
LY-544344
LY544344

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Talaglumetad hydrochloride
Reactant of Route 2
Talaglumetad hydrochloride
Reactant of Route 3
Talaglumetad hydrochloride
Reactant of Route 4
Talaglumetad hydrochloride
Reactant of Route 5
Talaglumetad hydrochloride
Reactant of Route 6
Talaglumetad hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.